![molecular formula C14H10ClN3O2S B379255 [3-(4-Chlorophenyl)-5-(methylthio)-1,2,4-triazol-1-yl]-(2-furanyl)methanone](/img/structure/B379255.png)
[3-(4-Chlorophenyl)-5-(methylthio)-1,2,4-triazol-1-yl]-(2-furanyl)methanone
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Overview
Description
[3-(4-chlorophenyl)-5-(methylthio)-1,2,4-triazol-1-yl]-(2-furanyl)methanone is a member of triazoles.
Scientific Research Applications
1. As Human Dihydroorotate Dehydrogenase Inhibitors
The compound has been studied for its role in inhibiting human dihydroorotate dehydrogenase (HsDHODH), with a focus on structural optimization. This led to the design and synthesis of novel triazole derivatives as potent HsDHODH inhibitors, providing valuable references for future optimization of these derivatives (Gong et al., 2017).
2. Anticancer and Antimicrobial Applications
Research has explored the synthesis of related compounds for their anticancer and antimicrobial properties. The synthesized compounds showed significant activity against cancer cell lines and pathogenic strains, underscoring their potential in medical applications (Katariya et al., 2021).
3. Synthesis and Characterization Studies
Extensive studies on the synthesis, characterization, and crystal structures of similar compounds have been conducted. These studies provide insights into the molecular configurations and potential applications of these compounds in various fields (Abosadiya et al., 2018).
4. Lipase and α-Glucosidase Inhibition
Investigations into the compound's derivatives have shown notable lipase and α-glucosidase inhibition activities. These findings suggest potential therapeutic applications in treating diseases related to these enzymes (Bekircan et al., 2015).
5. Molecular Docking Studies
Molecular docking studies of related compounds have been conducted to understand their interaction with biological targets. This research is critical in drug design and development, providing a foundation for creating more effective pharmaceutical drugs (Shahana & Yardily, 2020).
properties
Product Name |
[3-(4-Chlorophenyl)-5-(methylthio)-1,2,4-triazol-1-yl]-(2-furanyl)methanone |
---|---|
Molecular Formula |
C14H10ClN3O2S |
Molecular Weight |
319.8g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C14H10ClN3O2S/c1-21-14-16-12(9-4-6-10(15)7-5-9)17-18(14)13(19)11-3-2-8-20-11/h2-8H,1H3 |
InChI Key |
LPHQKRKEXZBEJK-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NN1C(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CSC1=NC(=NN1C(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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